molecular formula C9H19N3O B13623797 1-((3-Aminocyclobutyl)methyl)-3-propylurea

1-((3-Aminocyclobutyl)methyl)-3-propylurea

Cat. No.: B13623797
M. Wt: 185.27 g/mol
InChI Key: VIJLDANFNVOKOA-UHFFFAOYSA-N
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Description

1-((3-Aminocyclobutyl)methyl)-3-propylurea is an organic compound featuring a cyclobutyl ring with an amino group, a methyl group, and a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Aminocyclobutyl)methyl)-3-propylurea typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group onto the cyclobutyl ring.

    Attachment of the methyl group: Alkylation reactions are used to attach the methyl group to the cyclobutyl ring.

    Formation of the propylurea moiety: This involves the reaction of the intermediate compound with propyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-Aminocyclobutyl)methyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-((3-Aminocyclobutyl)methyl)-3-propylurea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-Aminocyclobutyl)methyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Aminocyclopentyl)methyl)-3-propylurea: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    1-((3-Aminocyclohexyl)methyl)-3-propylurea: Similar structure but with a cyclohexyl ring.

    1-((3-Aminocyclopropyl)methyl)-3-propylurea: Similar structure but with a cyclopropyl ring.

Uniqueness

1-((3-Aminocyclobutyl)methyl)-3-propylurea is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-[(3-aminocyclobutyl)methyl]-3-propylurea

InChI

InChI=1S/C9H19N3O/c1-2-3-11-9(13)12-6-7-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H2,11,12,13)

InChI Key

VIJLDANFNVOKOA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCC1CC(C1)N

Origin of Product

United States

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